molecular formula C10H15NO4S2 B5329456 3-methylsulfonyl-N-propylbenzenesulfonamide

3-methylsulfonyl-N-propylbenzenesulfonamide

Cat. No.: B5329456
M. Wt: 277.4 g/mol
InChI Key: BHSBWJQWKPRSFM-UHFFFAOYSA-N
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Description

3-methylsulfonyl-N-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a methylsulfonyl group at the 3-position and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonyl-N-propylbenzenesulfonamide typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to form benzenesulfonamide.

    Alkylation: Benzenesulfonamide is alkylated with propyl bromide to introduce the propyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-methylsulfonyl-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathways: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylsulfonyl-N-propylbenzenesulfonamide
  • 3-methylsulfonyl-N-butylbenzenesulfonamide
  • 3-methylsulfonyl-N-propylbenzenesulfonate

Uniqueness

3-methylsulfonyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a propyl group on the benzenesulfonamide core differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.

Properties

IUPAC Name

3-methylsulfonyl-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-3-7-11-17(14,15)10-6-4-5-9(8-10)16(2,12)13/h4-6,8,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSBWJQWKPRSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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